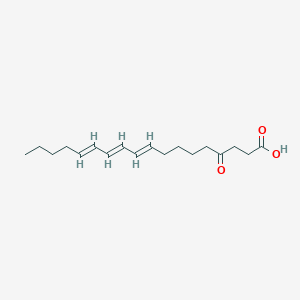

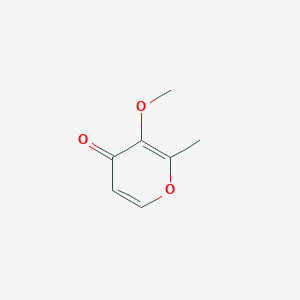

3-Methoxy-2-methyl-4H-pyran-4-one

Overview

Description

3-Methoxy-2-methyl-4H-pyran-4-one is a chemical compound that is part of the 4H-pyran family, a group of heterocyclic organic compounds. While the specific compound is not directly studied in the provided papers, related derivatives and structural analogs have been synthesized and characterized, providing insights into the chemical behavior and properties that could be extrapolated to this compound.

Synthesis Analysis

The synthesis of related pyran derivatives often involves reactions under specific conditions such as microwave irradiation, which has been shown to be an effective method for synthesizing pyridine and 4H-pyran derivatives from bisarylidenecyclohexanone and malononitrile . Additionally, the reaction of ethyl β-bromo-β-methoxycrotonate with carbonyl compounds has been used to synthesize 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones, indicating that substitution at the methoxy position is a viable synthetic route .

Molecular Structure Analysis

X-ray diffraction (XRD) is a common technique used to determine the molecular and crystal structure of pyran derivatives. For instance, methyl 2-methoxy-7-(4-methylbenzoyl)-4-oxo-6-p-tolyl-4H-furo[3,2-c]pyran-3-carboxylate was characterized by XRD, revealing its triclinic space group and molecular geometry . This suggests that similar structural analyses could be applied to this compound to determine its precise conformation.

Chemical Reactions Analysis

Pyran derivatives undergo various chemical reactions, including addition-rearrangement reactions with arylsulfonyl isocyanates to generate functionalized piperidones . The reactivity of these compounds towards different reagents can lead to a diverse range of products, indicating that this compound could also participate in such reactions, potentially yielding novel organic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyran derivatives can be deduced from experimental and theoretical investigations. For example, the molecular geometry, vibrational frequencies, and thermodynamic properties of a furo[3,2-c]pyran derivative were studied using various computational methods, providing insights into its stability and reactivity . Similarly, the crystal structure of a 4-methoxyphenoxy derivative revealed weak intermolecular hydrogen bonding, which could influence the compound's solubility and melting point .

Scientific Research Applications

Synthesis and Chemical Properties

3-Methoxy-2-methyl-4H-pyran-4-one, also known as methyl maltol, has been studied for its various synthetic applications and chemical properties. Research has shown that methyl maltol and its derivatives undergo various chemical reactions that are significant in organic synthesis. For instance, a study explored the fragmentation mechanisms and mass spectra of methyl maltol and related compounds, which is crucial for understanding their chemical behavior and potential applications in synthesis (McGillivray & Poulton, 1978)(McGillivray & Poulton, 1978).

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of derivatives of this compound. For example, compounds synthesized from similar pyranones demonstrated significant antimicrobial activities, suggesting potential applications in the development of new antimicrobial agents (Banoji et al., 2022)(Banoji et al., 2022).

Larvicidal Potential

The compound's larvicidal potential has been explored in a study where 3-hydroxy-2-methyl-4H-pyran-4-one, a derivative, showed effectiveness against mosquito larvae. This suggests its potential use in vector control strategies (Ali & Venugopalan, 2019)(Ali & Venugopalan, 2019).

Applications in Organic Light-Emitting Diodes (OLEDs)

Research has also been conducted on the use of methyl maltol derivatives in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). A study demonstrated the synthesis of red dopants for OLEDs using 4H-pyran derivatives, indicating the potential of methyl maltol derivatives in the creation of efficient and high-performance OLEDs (Yang et al., 2007)(Yang et al., 2007).

Mechanism of Action

Target of Action

3-Methoxy-2-methyl-4H-pyran-4-one is a compound that belongs to the group of methoxy methyl It is used as a reagent in the synthesis of staphylococcus antibacterials , suggesting that it may interact with bacterial proteins or enzymes.

Mode of Action

As a reagent in the synthesis of antibacterials , it likely interacts with its targets to inhibit their function, thereby exerting an antibacterial effect

Biochemical Pathways

Given its use in the synthesis of antibacterials , it may be involved in pathways related to bacterial growth and survival

Result of Action

As a reagent in the synthesis of antibacterials , it is likely to result in the inhibition of bacterial growth or survival. More detailed studies are needed to understand the specific molecular and cellular effects of this compound.

properties

IUPAC Name |

3-methoxy-2-methylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGPLHHTRNJSDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343137 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4780-14-7 | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4780-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-Pyran-4-one, 3-methoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of discovering 3-Methoxy-2-methyl-4H-pyran-4-one production in Streptomyces sp. MA37?

A1: This discovery is significant because it highlights the potential of manipulating regulatory genes in bacteria to uncover novel bioactive compounds. In the study by Cho et al. [], the inactivation of the accJ gene, originally associated with accramycin production, unexpectedly led to the biosynthesis of this compound alongside other unrelated polyketide metabolites. This finding suggests that seemingly unconnected biosynthetic pathways within bacteria can influence each other, opening avenues for discovering new molecules with potential therapeutic applications.

Q2: What insights do the mass spectrometry studies provide about the structure of this compound?

A2: Mass spectrometry analysis, particularly the fragmentation patterns observed, provides crucial evidence for confirming the structure of this compound. The research by Cant and Brown [] demonstrated that both this compound and its isomer, 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol), share common fragmentation pathways. They observed characteristic losses of water and methyl groups from the molecular ion, providing key structural information. By using deuterium-labeled analogs, they were able to pinpoint the specific hydrogen atoms involved in these fragmentation processes, further confirming the molecule's structure.

Q3: What are the potential implications of this compound's activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium?

A3: The research by Cho et al. [] revealed that this compound exhibits weak to moderate inhibitory activity against these bacterial species. While the compound itself may not be a potent antibacterial agent, its activity highlights the potential of this chemical scaffold for further development. Further research could focus on modifying the structure of this compound to enhance its antibacterial potency and explore its efficacy against a wider range of clinically relevant pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.